

Spectroscopic Profile of 4-Methyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1,3-dioxolane

Cat. No.: B094731

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-1,3-dioxolane** (CAS No: 1072-47-5, Molecular Formula: C₄H₈O₂), a heterocyclic organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of **4-Methyl-1,3-dioxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₃
Data not available in search results	Data not available in search results	Data not available in search results	-OCH ₂ O-
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₂ - (ring)
Data not available in search results	Data not available in search results	Data not available in search results	-CH- (ring)

Note: Specific chemical shift and coupling constant values for **4-Methyl-1,3-dioxolane** were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-CH ₃
Data not available in search results	-OCH ₂ O-
Data not available in search results	-CH ₂ - (ring)
Data not available in search results	-CH- (ring)

Note: Specific chemical shift values for **4-Methyl-1,3-dioxolane** were not explicitly found in the provided search results. The assignments are based on the known structure of the molecule.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane, methyl rock)
~1100-1000	Strong	C-O stretch (ether)

Note: The IR peak list is a representative spectrum based on characteristic functional group absorptions for cyclic ethers and alkanes. The data is sourced from general IR spectroscopy principles.

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
87	Data not available	[M-H] ⁺
73	Data not available	[M-CH ₃] ⁺
58	Data not available	[C ₂ H ₂ O ₂] ⁺
44	Data not available	[C ₂ H ₄ O] ⁺
43	Data not available	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺

Note: The mass spectrometry data is based on the fragmentation pattern observed for **4-Methyl-1,3-dioxolane** in the NIST Mass Spectrometry Data Center.^[1] The molecular ion peak [M]⁺ is expected at m/z 88.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for obtaining high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of high-purity **4-Methyl-1,3-dioxolane**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure complete dissolution by gentle vortexing.
- Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
- The final sample height in the tube should be approximately 4-5 cm.

Data Acquisition:

- The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.
- The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
- For ^1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, a spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **4-Methyl-1,3-dioxolane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

- Ensure no air bubbles are trapped between the plates.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- The prepared sample is placed in the sample holder of the FTIR spectrometer.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

- A dilute solution of **4-Methyl-1,3-dioxolane** in a volatile organic solvent (e.g., dichloromethane or ether) is prepared.
- A small volume (typically 1 μL) of the solution is injected into the gas chromatograph.
- The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
- The separated components elute from the GC column and enter the mass spectrometer's ion source.
- Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

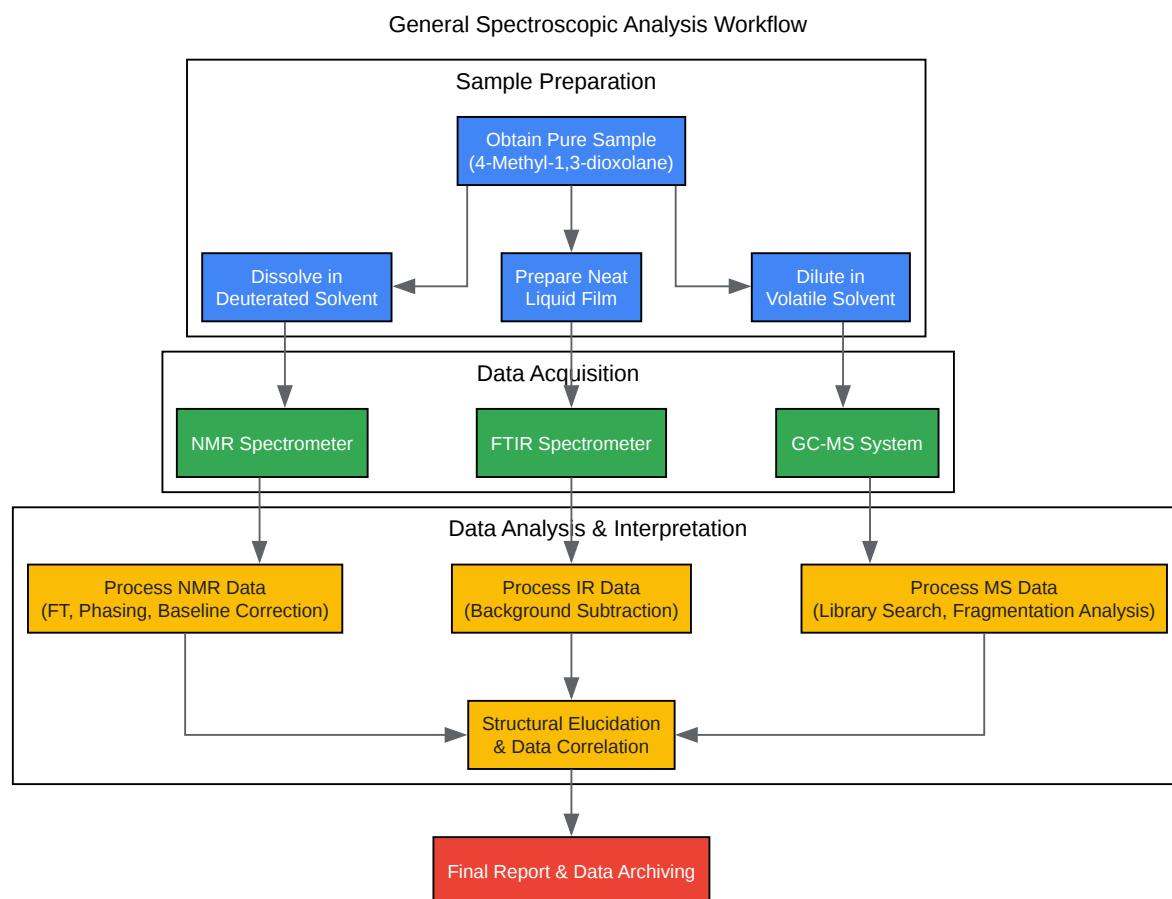
Data Acquisition:

- The mass analyzer (e.g., a quadrupole) scans a specified mass-to-charge (m/z) range (e.g., 35-300 amu).

- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methyl-1,3-dioxolane**.



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General workflow for spectroscopic analysis.

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References

- 1. 4-Methyl-1,3-dioxolane | C4H8O2 | CID 66119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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